molecular formula C10H17NO2S2 B13253402 Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate

Cat. No.: B13253402
M. Wt: 247.4 g/mol
InChI Key: JFIDRESNKYNFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate typically involves the reaction of 3-methylpiperidine with carbonothioyl chloride followed by esterification with methyl acetate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets, such as proteins and enzymes . The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[(3-ethylpiperidin-1-yl)carbonothioyl]thio}acetate
  • Methyl {[(3-propylpiperidin-1-yl)carbonothioyl]thio}acetate
  • Methyl {[(3-butylpiperidin-1-yl)carbonothioyl]thio}acetate

Uniqueness

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate is unique due to its specific methyl group on the piperidine ring, which can influence its reactivity and interaction with biological molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 2-(3-methylpiperidine-1-carbothioyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-8-4-3-5-11(6-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIDRESNKYNFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.